3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a chemical compound with the molecular formula C19H15BrO3S and a molecular weight of 403.298 g/mol . This compound is known for its unique structure, which includes a bromophenyl group, a sulfonyl group, and a naphthyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-naphthylpropanone under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger scale production.
Chemical Reactions Analysis
3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity . The bromophenyl and naphthyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone can be compared with other similar compounds, such as:
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
These compounds share similar structural features but differ in the substituents on the phenyl or naphthyl groups, which can affect their chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3S/c20-17-7-9-18(10-8-17)24(22,23)12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXAPGRGVRNAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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